molecular formula C44H70O14 B3029394 6''-O-乙酰柴胡皂苷 D CAS No. 64340-45-0

6''-O-乙酰柴胡皂苷 D

货号 B3029394
CAS 编号: 64340-45-0
分子量: 823 g/mol
InChI 键: WDWZBAMDKXKRBA-YBZZVAQVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6’'-O-Acetylsaikosaponin D is a natural product found in Bupleurum chinense, Bupleurum rockii, and other organisms . It is a triterpenoid saponin compound. The molecular formula is C44H70O14 and the molecular weight is 823.0 g/mol .


Molecular Structure Analysis

The IUPAC name of 6’'-O-Acetylsaikosaponin D is quite complex, indicating a large and intricate molecular structure . Unfortunately, the 3D structure generation is disallowed due to the large number of atoms .


Chemical Reactions Analysis

In the ESI – mode, acetylated saikosaponins such as 6’‘-O-acetyl-SSb 3, 2’‘-O-acetyl-SSa, 6’‘-O-acetyl-SSa, and 6’'-O-acetyl-SSd generally produced [M–42–H] − and [M–60–H] − fragment ions, corresponding to the loss of one acetyl (CH2CO) group and the loss of one CH3COOH group, respectively .

科学研究应用

破骨细胞抑制活性

于等人(2013 年)的一项研究调查了从柴胡中分离出的柴胡皂苷衍生物,包括 6''-O-乙酰柴胡皂苷。这些化合物表现出显着的破骨细胞抑制活性,表明在治疗骨质疏松等骨相关疾病中具有潜在应用 (于等人,2013 年)

分析方法开发

黄等人(2009 年)建立了一种快速分离液相色谱法来测定柴胡皂苷,包括 6''-O-乙酰柴胡皂苷 D。该方法对于含有柴胡皂苷的草药的质量控制和分析具有重要意义 (黄等人,2009 年)

抗炎活性

卢等人(2012 年)研究了柴胡皂苷 a 和 d 在脂多糖诱导的 RAW264.7 细胞中的抗炎活性。虽然该研究重点关注柴胡皂苷 a 和 d,但它为探索其他柴胡皂苷(包括 6'-O-乙酰柴胡皂苷 D)的抗炎潜力提供了基础 (卢等人,2012 年)

肾毒性降低

马等人(2015 年)研究了柴胡皂苷-D 对顺铂引起的肾毒性的影响。研究结果突出了柴胡皂苷(包括 6'-O-乙酰柴胡皂苷 D)在减少药物引起的肾脏损伤方面的潜力 (马等人,2015 年)

化疗增敏

王等人(2010 年)发现柴胡皂苷-a 和 -d 使癌细胞对顺铂诱导的细胞毒性敏感,表明柴胡皂苷(包括 6'-O-乙酰柴胡皂苷 D)在提高化疗疗效方面具有潜在作用 (王等人,2010 年)

肝纤维化抑制

邓等人(2007 年)研究了柴胡皂苷-d 对肝纤维化的影响,表明柴胡皂苷(包括 6'-O-乙酰柴胡皂苷 D)可能在肝病中具有治疗应用 (邓等人,2007 年)

对癌细胞的细胞毒作用

李等人(2012 年)探讨了包括 this compound 在内的各种柴胡皂苷对不同癌细胞系的细胞毒作用,突出了它们在癌症治疗中的潜力 (李等人,2012 年)

作用机制

Target of Action

6’'-O-Acetylsaikosaponin D is a triterpenoid saponin, a class of compounds known for their diverse biological activitiesResearch suggests that similar compounds may interact with proteins such as the apoptosis regulator bcl-2 (bcl-2), c-x-c chemokine receptor type 4 (cxcr4), probable atp-dependent rna helicase ddx5 (ddx5), protein kinase c alpha (prkca), and proto-oncogene tyrosine-protein kinase src (src) .

Mode of Action

For instance, it may influence the activity of the aforementioned proteins, potentially affecting cell signaling, apoptosis, and other cellular functions .

Biochemical Pathways

Network pharmacology and bioinformatics analysis suggest that the action of similar compounds against diseases like breast cancer is achieved by the regulation of several biological signaling pathways, such as pathways in cancer, pi3k-akt signaling pathway, egfr tyrosine kinase inhibitor resistance, micrornas in cancer, etc .

Pharmacokinetics

It is known that similar compounds, such as saikosaponins, are absorbed rapidly in rats after oral administration .

Result of Action

Similar compounds have been shown to exhibit significant cytotoxicity toward several cancer cells

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6’'-O-Acetylsaikosaponin D. Factors such as local geoclimate, seasonal changes, external conditions such as light, temperature, humidity, and soil fertility, as well as cultivation techniques, can affect both the quantitative amount and qualitative composition of saponins .

属性

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O14/c1-22-30(48)35(58-36-33(51)32(50)31(49)24(56-36)19-53-23(2)46)34(52)37(55-22)57-29-11-12-39(5)25(40(29,6)20-45)9-13-41(7)26(39)10-14-44-27-17-38(3,4)15-16-43(27,21-54-44)28(47)18-42(41,44)8/h10,14,22,24-37,45,47-52H,9,11-13,15-21H2,1-8H3/t22-,24-,25-,26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,36+,37+,39+,40+,41-,42+,43-,44+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWZBAMDKXKRBA-YBZZVAQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC(=O)C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COC(=O)C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。